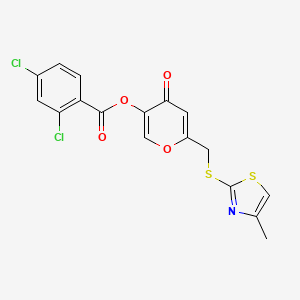

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors. For instance, indenopyrazoles are synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, the synthesis of 4-methyl-2-oxo-2H-1-benzopyran derivatives involves alkylation, hydrolysis, esterification, and condensation reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfur-containing substituents and dichlorobenzoate groups at the relevant positions.

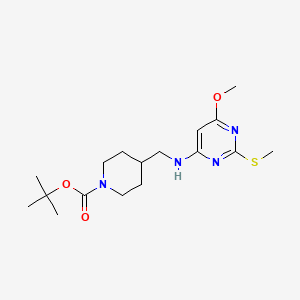

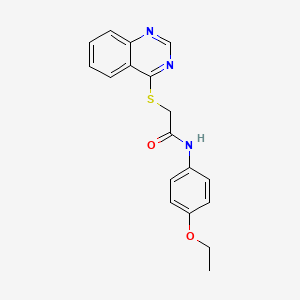

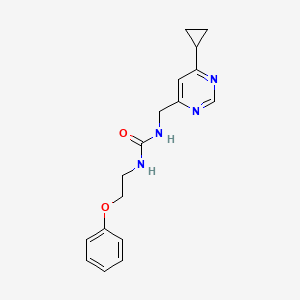

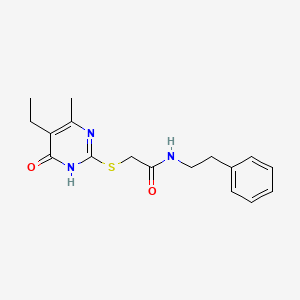

Molecular Structure Analysis

The molecular structure of the compound would likely feature a pyran ring, a thiazole moiety, and a dichlorobenzoate ester group. The presence of these functional groups suggests that the compound could exhibit interesting electronic and steric properties. For example, the pyran ring is a common feature in compounds with biological activity, as seen in the 4-methyl-2-oxo-2H-1-benzopyran derivatives . The thiazole and dichlorobenzoate groups could contribute to the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The thiazole moiety is known for its participation in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The pyran ring could undergo cycloaddition reactions, as demonstrated by the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles from 4-azido-6-methyl-2H-pyran-2-one . The dichlorobenzoate ester could be involved in hydrolysis or ester exchange reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the dichlorobenzoate group suggests that the compound could be relatively non-polar and may have low solubility in water. The heterocyclic rings could contribute to the compound's stability and potential for forming intermolecular interactions. The electronic properties of the thiazole and pyran rings could influence the compound's UV-Vis absorption and fluorescence characteristics.

Scientific Research Applications

Anticancer and Chemopreventive Applications

Compounds structurally related to the one have been explored for their potential in cancer chemoprevention and treatment. For example, derivatives related to oltipraz have shown promising results in generating metabolites with significant biological activities, particularly in the realm of cancer chemoprevention (Mettachit Navamal et al., 2002). Furthermore, studies on heterocyclic compounds incorporating pyrazoline and pyridine have demonstrated notable anticancer activities, suggesting their potential utility in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).

Antimicrobial and Antibacterial Properties

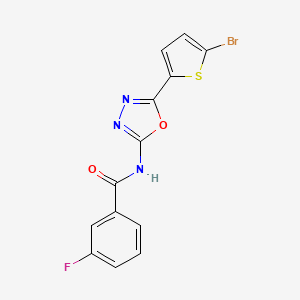

Research has also focused on the antimicrobial and antibacterial capabilities of compounds containing functionalities similar to "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate". A study conducted by Xianpeng Song et al. (2017) on 1,3,4-oxadiazole thioether derivatives revealed strong inhibitory effects against Xanthomonas oryzae pv. oryzae, a pathogen responsible for significant agricultural losses (Xianpeng Song et al., 2017). This underscores the potential of similar compounds in agricultural applications to protect crops from bacterial diseases.

Synthesis and Characterization of Novel Materials

The synthesis and characterization of new materials with specific functionalities are another area of significant interest. Studies have shown the development of novel ligands and their coordination chemistry with metals, which are crucial for applications in material science, catalysis, and polymerization processes (N. Urdaneta et al., 2015). For instance, the synthesis of new sulfur-bearing isoxazole- or pyrazole-based ligands for Cu(I) and Zn(II) showcases the exploration of these compounds in creating materials with unique electrical or magnetic properties.

Mechanism of Action

Thiazoles

This compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . The presence of a thiazole ring can greatly influence the biological activity of a compound .

properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)12-3-2-10(18)4-13(12)19/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMMJOJPWZZJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)